1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-based carboxamide derivative featuring a 2-chlorophenyl group at position 1, a pyridin-3-yl moiety at position 5, and a thiophen-2-ylmethyl substituent on the carboxamide nitrogen. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity, metabolic stability, and versatility in drug design . The pyridinyl moiety may contribute to π-π stacking interactions, while the thiophen-2-ylmethyl group could improve lipophilicity and membrane permeability.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-15-7-1-2-8-16(15)25-18(13-5-3-9-21-11-13)17(23-24-25)19(26)22-12-14-6-4-10-27-14/h1-11H,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNFWIORCJEINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CN=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound features a complex structure that includes:
- A triazole ring , known for its diverse biological activities.
- A chlorophenyl group , which may enhance lipophilicity and biological interactions.
- A pyridine moiety , contributing to the compound's pharmacological profile.
- A thiophene substituent , which can influence the compound's reactivity and interaction with biological targets.
The molecular formula is with a molecular weight of 395.9 g/mol .
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspase pathways .
- Cell Line Studies : In vitro tests demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines, including HCT116 and MCF-7, with IC50 values ranging from 2.70 to 5.04 µM .
| Cell Line | IC50 (µM) | Comparison Control |
|---|---|---|
| HCT116 | 0.43 | Melampomagnolide B (4.93) |
| Eca109 | 2.70 | Oridonin |
| MCF-7 | 4.76 | Oridonin |
Antimicrobial Properties
Triazole compounds are also noted for their antimicrobial activities. The presence of the triazole ring enhances interactions with microbial enzymes and receptors, potentially leading to effective inhibition of microbial growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and microbial metabolism.
- Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.
- Induction of Apoptosis : By increasing ROS levels and disrupting mitochondrial function, the compound promotes programmed cell death in tumor cells.
Case Studies
A study highlighted the efficacy of triazole derivatives in treating resistant cancer types. The compound was part of a series that showed enhanced activity against resistant cell lines compared to existing therapies .
Scientific Research Applications
Anticancer Activity
- Mechanism of Action : Compounds containing the 1,2,3-triazole scaffold have shown promising anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. The presence of the pyridine and thiophene rings may enhance the binding affinity to cancer-related targets.
- Case Studies : Research indicates that derivatives of 1,2,3-triazoles can inhibit key signaling pathways involved in cancer progression. For instance, studies have demonstrated that certain triazole derivatives exhibit potent activity against non-small cell lung cancer (NSCLC) by inhibiting NANOG expression and promoting apoptosis .
- Clinical Relevance : Some triazole derivatives have entered clinical trials as potential treatments for various cancers, including lung and renal cancers. The compound's structural characteristics suggest it could serve as a lead compound for developing new anticancer agents .
Antimicrobial Properties
- Broad-Spectrum Activity : Research has indicated that 1,2,3-triazole derivatives possess significant antibacterial and antifungal properties. The unique structure allows for effective interaction with microbial targets.
- Specific Studies : A study highlighted that certain triazole compounds demonstrated efficacy against drug-resistant bacterial strains, making them potential candidates for treating infections where traditional antibiotics fail .
Antiviral Activity
- Mechanism Insights : The antiviral properties of triazoles are linked to their ability to inhibit viral replication mechanisms. The compound may interfere with viral enzymes or receptor interactions essential for viral entry into host cells.
- Research Findings : Various studies have reported that triazole derivatives exhibit activity against viruses such as HIV and Hepatitis C, suggesting their utility in antiviral drug development .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-1,2,3-Triazolo[4,5-b]pyrazines | Triazole fused with pyrazine | Anticancer |
| 1H-1,2,3-Triazolo[4,5-c]pyridazines | Triazole fused with pyridazine | Antimicrobial |
| 1H-1,2,3-Triazolo[4,5-d]pyridazines | Triazole fused with pyridazine | Antiviral |
Chemical Reactions Analysis
Cycloaddition and Click Chemistry Modifications
The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable 1,4-disubstituted triazole. Post-synthesis, the triazole core can undergo further functionalization:
-
Alkyne-azide reactions with substituted azides yield hybrid heterocycles (e.g., fused triazole-oxadiazoles) under microwave irradiation .
-
Cyclization with carbon disulfide in propan-2-ol forms thioxo-oxadiazole derivatives (e.g., 10 in ), confirmed by -NMR signals at 164.1 ppm (C=N) and 174.2 ppm (C=S) .
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Carbon disulfide/KOH | Propan-2-ol | Reflux | 65–82 |
| Hydrazine hydrate | Ethanol | 343 K | 70–85 |
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenyl substituent participates in nucleophilic aromatic substitution (SNAr):
-
Chlorine displacement by amines (e.g., morpholine) in DMF at 120°C yields aryl amine derivatives.
-
Cross-coupling via Suzuki-Miyaura reactions introduces aryl/heteroaryl groups using Pd(PPh)/KCO .
Example Reaction:
Carboxamide Reactivity
The carboxamide group (-CONH-) undergoes hydrolysis and condensation:
-
Hydrolysis : Acidic (HCl/HO) or basic (NaOH/EtOH) conditions cleave the amide bond to form carboxylic acid and thiophenemethylamine .
-
Condensation : Reaction with CDI (1,1'-carbonyldiimidazole) in acetonitrile forms imidazolide intermediates, enabling coupling with amines/alcohols .
Key Data:
Coordination Chemistry with Metal Ions
The pyridin-3-yl and triazole groups act as bidentate ligands:
-
Cu(I) complexes : Form seven-membered chelate rings with Cu in DMSO, confirmed by X-ray crystallography .
-
Anticancer activity : Coordination with Zn enhances binding to DNA gyrase (docking score: −9.194 kcal/mol) .
Spectroscopic Evidence:
Electrophilic Substitution on Thiophene
The thiophene-2-ylmethyl group undergoes electrophilic substitution:
-
Sulfonation : Fuming HSO at 0°C introduces -SOH at the α-position.
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Nitration : HNO/HSO mixture yields 5-nitrothiophene derivatives .
Reactivity Trends:
| Reaction | Position | Yield (%) |
|---|---|---|
| Sulfonation | α (C-3) | 58 |
| Nitration | α (C-5) | 65 |
Reductive Functionalization
The triazole ring and pyridine moiety are reduced under catalytic hydrogenation:
-
Triazole reduction : H/Pd-C in ethanol opens the triazole to form diamines.
-
Pyridine reduction : NaBH/NiCl converts pyridin-3-yl to piperidine .
Conditions:
Antioxidant and Biological Activity
Derivatives exhibit enhanced bioactivity post-modification:
-
Antioxidant : Thiadiazole analogs show 1.35× higher activity than ascorbic acid .
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Anticancer : Cu(I) complexes inhibit c-Met kinase (IC = 12 nM) .
Structure-Activity Relationship (SAR):
| Substituent | c-Met IC (nM) |
|---|---|
| 5-(Trifluoromethyl) | 12 ± 1.2 |
| 4-Fluorophenyl | 18 ± 2.1 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the literature, focusing on substituent effects, crystallographic data, and inferred pharmacological properties.
Triazole Derivatives with Chlorophenyl Substitutions
Compound A: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Key Features :
- Dual 2-chlorophenyl groups.
- Thione (C=S) group at position 4.
- Forms hydrogen-bonded hexamers via N–H···S and O–H···S interactions.
- Comparison :
- The thione group in Compound A enhances hydrogen bonding but reduces metabolic stability compared to the carboxamide group in the target compound.
- The absence of a pyridinyl or thiophenemethyl group limits its interaction with aromatic receptors.
Compound B: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Key Features: Pyrazole core with 4-chlorophenyl and cyano substituents. Chloroacetamide side chain.
- Comparison :
- The pyrazole ring (vs. triazole) offers fewer hydrogen-bonding sites.
- The 4-chlorophenyl position (vs. 2-chlorophenyl) may alter steric interactions in protein binding pockets.
Thiophene-Containing Analogs
Compound C : 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine
- Key Features :
- Thiophen-2-yl group directly attached to a pyrazole ring.
- Dichlorophenylmethyl substituent.
- Dichlorophenyl substituents may increase toxicity compared to the mono-chlorophenyl group in the target compound.
Pyridine-Containing Derivatives
Compound D : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Features :
- Pyrazole core with trifluoromethyl and sulfanyl groups.
- Aldehyde functional group.
- Comparison :
- The trifluoromethyl group in Compound D improves electronegativity but may reduce solubility.
- The aldehyde group (vs. carboxamide in the target) is more reactive, limiting stability in physiological conditions.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Bioactivity
Research Findings and Inferences
- Synthetic Accessibility : The target compound’s triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas pyrazole derivatives (e.g., Compounds B and D) require hydrazine-based cyclization .
- Crystallographic Behavior : Triazole derivatives (e.g., Compound A) exhibit robust hydrogen-bonding networks, which may translate to higher crystallinity and stability compared to pyrazole analogs .
- Biological Relevance : The thiophenemethyl group in the target compound offers a balance between lipophilicity and metabolic stability, contrasting with the more labile aldehyde group in Compound D .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this triazole-carboxamide derivative?
Answer:
The synthesis typically involves a multi-step approach:
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
Functional Group Introduction : Subsequent nucleophilic substitution or coupling reactions to attach the 2-chlorophenyl, pyridin-3-yl, and thiophen-2-ylmethyl groups.
Carboxamide Formation : Amide coupling using reagents like HATU or EDC in solvents such as DMF or acetonitrile .
Key Considerations : Optimize reaction temperature (60–80°C) and catalyst loading (e.g., CuI at 5–10 mol%) to improve yield (reported 65–85% for analogs) . Monitor progress via TLC and purify intermediates via column chromatography .
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry of the triazole ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] ~440–450 Da range for analogs) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm) and triazole ring vibrations .
Advanced: How can researchers address low yields or impurities during synthesis?
Answer:
- Yield Optimization :
- Screen solvents (DMSO vs. DMF) and bases (KCO vs. EtN) to enhance reactivity .
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Purity Control :
- Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for challenging separations .
- Characterize byproducts via LC-MS to identify competing pathways (e.g., undesired alkylation) .
Advanced: How to resolve discrepancies in reported biological activity data?
Answer:
- Assay Standardization :
- Validate cell-based assays (e.g., cytotoxicity) with positive controls (e.g., doxorubicin) and replicate across independent labs .
- Confirm compound integrity post-assay via HPLC to rule out degradation .
- Structural Confirmation : Cross-check NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to ensure correct stereochemistry .
Basic: Which functional groups dictate the compound’s reactivity and bioactivity?
Answer:
- Triazole Ring : Participates in hydrogen bonding and π-π stacking with biological targets .
- 2-Chlorophenyl Group : Enhances lipophilicity and influences membrane permeability .
- Pyridin-3-yl Moiety : Potential kinase inhibition via coordination with metal ions in active sites .
- Thiophen-2-ylmethyl Substituent : Modulates electron density and metabolic stability .
Advanced: What experimental strategies elucidate the mechanism of action in biological systems?
Answer:
- Target Identification :
- Pathway Analysis : Profile gene expression (RNA-seq) or protein phosphorylation (phosphoproteomics) in treated cells .
Basic: What purification methods are effective for isolating the final compound?
Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (30–50% EtOAc) .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/petroleum ether) for crystal formation .
- Preparative HPLC : Employ C18 columns with 0.1% formic acid in mobile phases for high-purity isolates (>98%) .
Advanced: How does the substitution pattern on the triazole ring influence SAR?
Answer:
- Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing effect enhances electrophilic reactivity, potentially increasing target affinity .
- Thiophene vs. Furan Substituents : Thiophene’s sulfur atom improves metabolic stability compared to furan’s oxygen .
- Pyridine Position : Pyridin-3-yl may offer better steric alignment with ATP-binding pockets than pyridin-2-yl .
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage Conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis/oxidation .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced: How can computational chemistry aid in understanding this compound’s properties?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
- Molecular Dynamics (MD) Simulations : Model membrane permeability using lipid bilayer systems (e.g., CHARMM-GUI) .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity profiles pre-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
